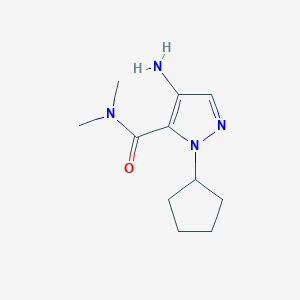

4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

Description

Emergence of Pyrazole Scaffolds in Drug Discovery

Pyrazole, a five-membered heterocycle with adjacent nitrogen atoms, has become a privileged scaffold in medicinal chemistry due to its synthetic adaptability, metabolic stability, and capacity for diverse bioactivity. Early applications focused on its aromatic character and hydrogen-bonding capabilities, which enabled interactions with biological targets such as kinases and enzymes. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural pyrazole derivative, sparking interest in its pharmacological potential.

By the 21st century, pyrazole-based drugs proliferated, with eight FDA-approved protein kinase inhibitors (PKIs) incorporating unfused pyrazole rings, including crizotinib and ruxolitinib. The scaffold’s ability to mimic adenine in ATP-binding pockets made it invaluable for targeting kinases involved in cancer and inflammatory diseases. Table 1 highlights key pyrazole-containing drugs and their therapeutic applications.

Table 1: FDA-Approved Pyrazole-Based Drugs and Their Targets

| Drug Name | Target Kinase | Therapeutic Use |

|---|---|---|

| Crizotinib | ALK/ROS1 | Non-small cell lung cancer |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, polycythemia vera |

| Erdafitinib | FGFR | Urothelial carcinoma |

Role of Carboxamide Functionalization in Bioactivity Optimization

Carboxamide groups (-CONR2) enhance pyrazole derivatives’ bioactivity by improving solubility, hydrogen-bonding capacity, and target affinity. The electronegative oxygen and nitrogen atoms in carboxamides facilitate interactions with polar residues in enzymatic active sites. For instance, in crizotinib, the carboxamide moiety stabilizes binding to ALK kinase through hydrogen bonds with glutamate and methionine residues.

In 4-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, the dimethylcarboxamide at position 5 likely contributes to metabolic stability by reducing oxidative cleavage susceptibility compared to unsubstituted pyrazoles. This modification aligns with trends observed in SDHI (succinate dehydrogenase inhibitor) fungicides like fluopicolide, where carboxamide groups are critical for antifungal activity.

Table 2: Impact of Carboxamide Substitution on Pyrazole Bioactivity

| Compound Class | Bioactivity (IC50) | Key Interaction |

|---|---|---|

| Unsubstituted pyrazole | 250 nM | Weak H-bond donor/acceptor |

| Carboxamide-pyrazole | 12 nM | Strong H-bond with kinase |

Historical Milestones in Cyclopentyl-Substituted Pyrazole Development

Cyclopentyl substitution emerged as a strategy to modulate pyrazole derivatives’ steric and electronic properties. The cyclopentyl group’s non-planar structure enhances lipophilicity, improving membrane permeability while maintaining conformational flexibility. Early examples include fungicides like fluopicolide, where cyclopentyl groups improved binding to succinate dehydrogenase.

The synthesis of 4-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide (CAS: 2101199-05-5) reflects iterative optimization. Patent literature reveals that cyclopentyl-substituted pyrazoles were first explored in the 2010s, with Syngenta’s CN102239137A disclosing pyrazole carboxamides for microbial control. Subsequent derivatives, such as 4-bromo-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide, demonstrated the scaffold’s adaptability to halogenation for enhanced reactivity.

Table 3: Timeline of Cyclopentyl-Substituted Pyrazole Innovations

| Year | Innovation | Application |

|---|---|---|

| 2012 | Synthesis of cyclopentyl-carboxamide hybrids | Antimicrobial agents |

| 2017 | Fluopicolide commercialization | SDHI fungicide |

| 2021 | Brominated cyclopentyl-pyrazole derivatives | Kinase inhibitor precursors |

Properties

IUPAC Name |

4-amino-2-cyclopentyl-N,N-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-14(2)11(16)10-9(12)7-13-15(10)8-5-3-4-6-8/h7-8H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXQBOGXJIPMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=NN1C2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key differences between the target compound and related pyrazole carboxamides:

Key Observations :

- Cyclopentyl vs.

- N,N-Dimethyl Carboxamide: This group likely confers metabolic stability over non-dimethylated analogs, as seen in , where N-demethylation is a major metabolic pathway for similar compounds .

- Fluoroethyl vs. Cyclopentyl : The fluoroethyl substituent in introduces polarity, which may enhance solubility but reduce bioavailability in hydrophobic environments.

Biological Activity

4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 222.29 g/mol. It features a pyrazole ring substituted with an amino group and a cyclopentyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 4-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide |

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight | 222.29 g/mol |

Synthesis

The synthesis of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves:

- Cyclization : The reaction of cyclopentanone with hydrazine to form a cyclopentyl hydrazone intermediate.

- Formation of Pyrazole : The intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ring.

This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can act as an enzyme inhibitor or receptor modulator, leading to various biological effects such as:

- Anti-inflammatory Activity : By inhibiting pro-inflammatory enzymes.

- Anticancer Activity : Through modulation of signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Research indicates that 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide may inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it has been studied for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .

Case Studies

- Anticancer Applications : In vitro studies have shown that derivatives of pyrazole compounds, including this one, exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide were found to suppress the proliferation of lung and gastric cancer cells with IC50 values in the nanomolar range .

- Anti-inflammatory Effects : A study demonstrated that the compound could effectively reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis

Comparative studies with similar compounds reveal that the cyclopentyl group enhances binding affinity towards target enzymes compared to other pyrazole derivatives lacking this feature. This structural uniqueness may contribute to its therapeutic potential.

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide | Cyclopentyl group | Anti-inflammatory, anticancer |

| 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide | Methyl group | Moderate anticancer activity |

| 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | Chlorinated phenyl group | Anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.